molecular formula C17H13N3O2 B12888070 2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid

2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid

Cat. No.: B12888070
M. Wt: 291.30 g/mol
InChI Key: QZMRHUTYZOHDFZ-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid is a heterocyclic compound that contains both quinoline and benzoic acid moieties. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid typically involves the condensation of quinoline-8-carbaldehyde with hydrazinylbenzoic acid. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, the compound can bind to metal ions, forming stable complexes that can be detected using various spectroscopic techniques. Additionally, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or interfere with essential enzymatic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Quinolin-4-ylmethylene)hydrazinyl)benzoic acid
  • 2-(2-(Quinolin-8-yl)benzaldehyde)

Uniqueness

2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid is unique due to its specific combination of quinoline and benzoic acid moieties, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

2-[(2E)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid

InChI

InChI=1S/C17H13N3O2/c21-17(22)14-8-1-2-9-15(14)20-19-11-13-6-3-5-12-7-4-10-18-16(12)13/h1-11,20H,(H,21,22)/b19-11+

InChI Key

QZMRHUTYZOHDFZ-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)N/N=C/C2=CC=CC3=C2N=CC=C3

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NN=CC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.